molecular formula C13H11NO5 B11575080 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine

Cat. No.: B11575080
M. Wt: 261.23 g/mol
InChI Key: BQCUVUOOUIRQOS-UHFFFAOYSA-N
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Description

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine is a complex organic compound with a molecular formula of C13H11NO5. This compound is characterized by the presence of a chromone core structure, which is a derivative of chromone, and a beta-alanine moiety. The chromone structure is known for its diverse biological activities, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine typically involves the condensation of 3-formylchromone with beta-alanine. This reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized to form quinones.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the beta-alanine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced chromone derivatives.

    Substitution: Substituted beta-alanine derivatives.

Scientific Research Applications

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors, modulating their activity. The Schiff base structure allows for the formation of covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromone derivatives: Compounds with similar chromone structures, such as flavones and isoflavones.

    Beta-alanine derivatives: Compounds with modifications at the beta-alanine moiety, such as N-acetyl-beta-alanine.

Uniqueness

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-beta-alanine is unique due to the combination of the chromone and beta-alanine structures, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

3-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propanoic acid

InChI

InChI=1S/C13H11NO5/c15-11(16)5-6-14-7-9-12(17)8-3-1-2-4-10(8)19-13(9)18/h1-4,7,17H,5-6H2,(H,15,16)

InChI Key

BQCUVUOOUIRQOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCCC(=O)O)O

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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